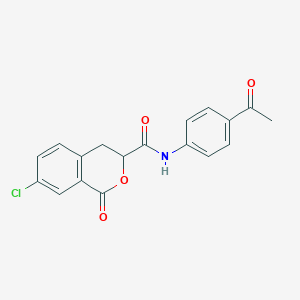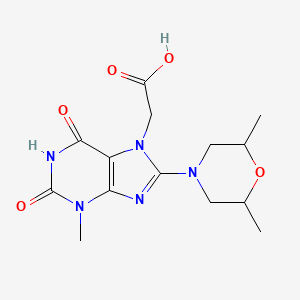
3-(4-fluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FUB-APINACA and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids, such as THC, found in marijuana. FUB-APINACA has been synthesized by several methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
FUB-APINACA acts as a potent agonist of cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors with high affinity, leading to the activation of various signaling pathways and the release of neurotransmitters, such as dopamine and serotonin. FUB-APINACA also has a high binding affinity to the G protein-coupled receptor GPR55, which is involved in the regulation of various physiological processes, such as pain perception and inflammation.
Biochemical and Physiological Effects:
FUB-APINACA has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to induce hypothermia and alter locomotor activity. FUB-APINACA has been shown to have a high potential for abuse and dependence, and its use has been associated with various adverse effects, such as tachycardia, hypertension, and psychosis.
実験室実験の利点と制限
FUB-APINACA has several advantages for lab experiments, such as its high potency and selectivity for cannabinoid receptors. It can also be easily synthesized by several methods. However, FUB-APINACA has several limitations, such as its potential for abuse and dependence, and its adverse effects on the central nervous system. Therefore, caution should be exercised when handling and using FUB-APINACA in lab experiments.
将来の方向性
Several future directions for research on FUB-APINACA include the development of novel analogs with improved therapeutic potential and reduced adverse effects. The identification of novel targets for FUB-APINACA and the elucidation of its signaling pathways are also areas of interest. The development of more sensitive and specific methods for the detection and identification of FUB-APINACA in biological samples is also an area of ongoing research. Finally, the investigation of the long-term effects of FUB-APINACA on the central nervous system and its potential for abuse and dependence is an important area of research.
In conclusion, FUB-APINACA is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, physiological effects, advantages, limitations, and future directions for research have been extensively studied. The development of novel analogs with improved therapeutic potential and reduced adverse effects, the identification of novel targets and signaling pathways, and the investigation of the long-term effects of FUB-APINACA are areas of ongoing research.
合成法
FUB-APINACA can be synthesized by several methods, including the use of reductive amination and the use of 4-fluorobenzoyl chloride. The most common method involves the reaction of 4-fluorobenzoyl chloride with 2-amino-3,5-dimethylbenzoic acid in the presence of a base, such as triethylamine, to form 3-(4-fluorobenzamido)-2,5-dimethylbenzoic acid. This intermediate is then reacted with p-toluidine in the presence of a dehydrating agent, such as thionyl chloride, to form FUB-APINACA.
科学的研究の応用
FUB-APINACA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and forensic science. In medicinal chemistry, FUB-APINACA has been studied for its potential therapeutic applications, such as pain management and treatment of neurological disorders. In pharmacology, FUB-APINACA has been studied for its mechanism of action and physiological effects, such as its binding affinity to cannabinoid receptors and its effects on the central nervous system. In forensic science, FUB-APINACA has been studied for its detection and identification in biological samples, such as urine and blood.
特性
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c1-14-6-12-17(13-7-14)25-23(28)21-20(18-4-2-3-5-19(18)29-21)26-22(27)15-8-10-16(24)11-9-15/h2-13H,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICLHHXBFCLAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)
![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)







